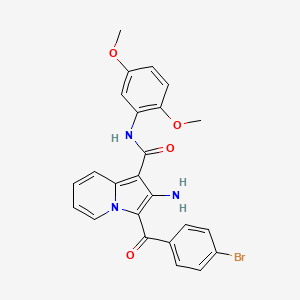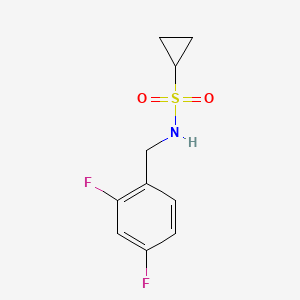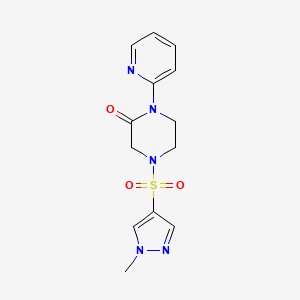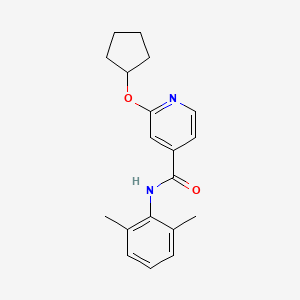
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has been extensively studied for its potential therapeutic applications. One of the most significant areas of research is its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types, including macrophages and microglia. These findings suggest that this compound may be a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
In addition to its anti-inflammatory properties, this compound has also been found to possess anti-cancer effects. Studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells. These findings suggest that this compound may be a potential therapeutic agent for the treatment of cancer.
Mecanismo De Acción
The mechanism of action of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the inhibition of various signaling pathways, including the NF-κB and MAPK signaling pathways. This compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound also inhibits the activation of MAPK, which is involved in the regulation of cell growth and proliferation. These findings suggest that this compound may modulate various cellular processes and signaling pathways, leading to its diverse biological activities.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, this compound has also been found to possess neuroprotective effects. Studies have shown that this compound protects neurons from oxidative stress and inflammation-induced damage. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable compound for research. This compound has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. This compound has poor solubility in water, which may limit its use in certain assays. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide research. One area of research is the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of this compound as a potential therapeutic agent for the treatment of cancer. Further studies are also needed to determine the safety and efficacy of this compound in human clinical trials. Additionally, the development of novel formulations of this compound with improved solubility may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(cyclopentyloxy)-N-(2,6-dimethylphenyl)isonicotinamide involves the reaction of 2,6-dimethylisonicotinic acid with cyclopentyl chloroformate and 2,6-dimethylaniline in the presence of triethylamine. The reaction yields this compound as a white solid with a purity of over 99%. The synthesis method is relatively simple and cost-effective, making this compound a promising candidate for further research.
Propiedades
IUPAC Name |
2-cyclopentyloxy-N-(2,6-dimethylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-6-5-7-14(2)18(13)21-19(22)15-10-11-20-17(12-15)23-16-8-3-4-9-16/h5-7,10-12,16H,3-4,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMJIOXSDSBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

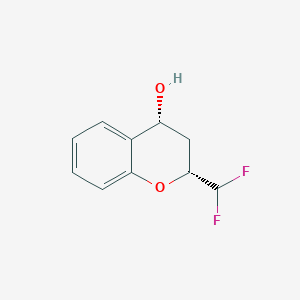
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)
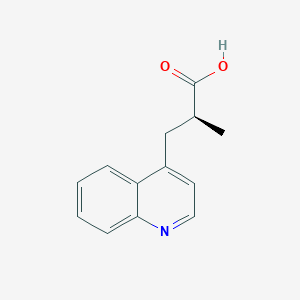

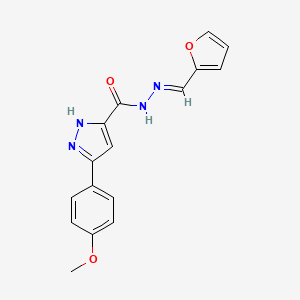
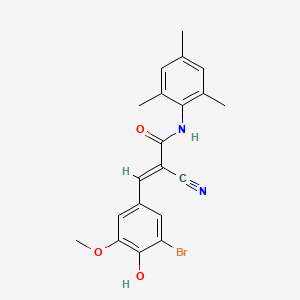
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde](/img/structure/B2914629.png)
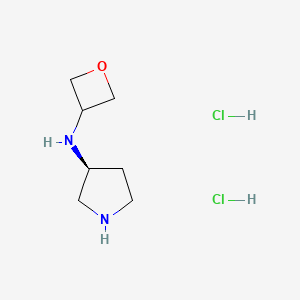
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)
